molecular formula C20H15FN2O3 B5327596 3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione

Katalognummer B5327596
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: XQRNTSLWWMAFAG-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione, also known as PFI-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PFI-3 is a selective inhibitor of the histone lysine methyltransferase SETD7, which plays a crucial role in regulating gene expression and cellular processes.

Wissenschaftliche Forschungsanwendungen

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione has been extensively studied for its potential applications in drug discovery and development. SETD7 is a histone lysine methyltransferase that is involved in the epigenetic regulation of gene expression. Inhibition of SETD7 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been used as a tool compound to study the role of SETD7 in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to identify novel SETD7 inhibitors and to study the structure-activity relationship of SETD7 inhibitors.

Wirkmechanismus

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione is a selective inhibitor of SETD7, which catalyzes the methylation of histone H3 lysine 4 (H3K4) and histone H3 lysine 36 (H3K36). Inhibition of SETD7 by this compound leads to a decrease in H3K4 and H3K36 methylation, which in turn affects the expression of genes involved in various cellular processes. This compound has been shown to selectively inhibit SETD7 without affecting other histone lysine methyltransferases, making it a valuable tool for studying the role of SETD7 in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of SETD7 by this compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce insulin resistance and improve glucose tolerance in diabetic mice. In addition, this compound has been shown to reduce atherosclerotic plaque formation in mice fed a high-fat diet. These findings suggest that this compound has therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione has several advantages for lab experiments. It is a selective inhibitor of SETD7, making it a valuable tool for studying the role of SETD7 in various cellular processes. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. Its synthesis is complex and requires several steps, which can be time-consuming and costly. In addition, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on 3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione. One area of research is to identify novel SETD7 inhibitors with improved potency and selectivity. Another area of research is to study the role of SETD7 in various diseases and to investigate the therapeutic potential of SETD7 inhibitors, including this compound. In addition, research is needed to optimize the synthesis of this compound and to develop new methods for the synthesis of SETD7 inhibitors. Finally, research is needed to investigate the pharmacokinetics and toxicity of SETD7 inhibitors, including this compound, in animal models and in humans.

Synthesemethoden

The synthesis of 3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione involves several steps, starting with the reaction of 4-fluorobenzylamine with 2-propyn-1-ol to form the corresponding propargylamine. This intermediate is then reacted with 4-formylbenzaldehyde to produce the imine intermediate, which is subsequently reduced with sodium borohydride to yield this compound. The overall yield of this compound is around 15%, with a purity of over 95%.

Eigenschaften

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c1-2-11-26-17-9-5-14(6-10-17)12-18-19(24)23(20(25)22-18)13-15-3-7-16(21)8-4-15/h1,3-10,12H,11,13H2,(H,22,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRNTSLWWMAFAG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.